molecular formula C23H22N4O3S B11276395 N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11276395
M. Wt: 434.5 g/mol
InChI Key: WSSGFLZROVYJCA-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include benzyl bromide, methoxybenzofuran, and various triazole precursors. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the triazole ring would produce a dihydrotriazole compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Medicine: Due to its potential pharmacological activity, it may be investigated for use in drug development, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and triazole moieties may play a role in binding to these targets, while the sulfanylacetamide group could be involved in modulating the compound’s activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other benzofuran and triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

N-benzyl-2-[[5-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N4O3S/c1-3-12-27-22(19-13-17-10-7-11-18(29-2)21(17)30-19)25-26-23(27)31-15-20(28)24-14-16-8-5-4-6-9-16/h3-11,13H,1,12,14-15H2,2H3,(H,24,28)

InChI Key

WSSGFLZROVYJCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3CC=C)SCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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